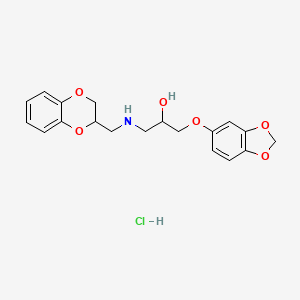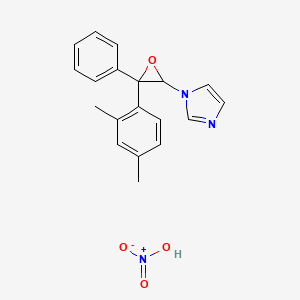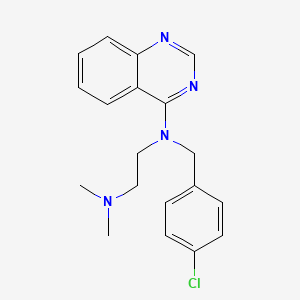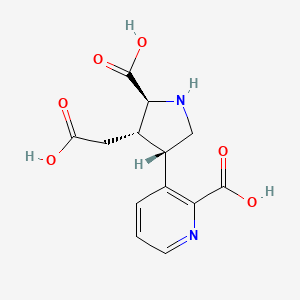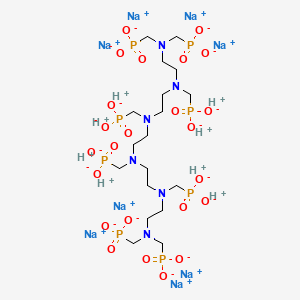
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves the reaction of 2-hydroxybenzoic acid with hydrazine derivatives. The process often includes the following steps:
Formation of Hydrazide: 2-hydroxybenzoic acid reacts with hydrazine to form the corresponding hydrazide.
Nitrosation: The hydrazide is then treated with nitrosating agents to introduce the nitroso group.
Chloroethylation: Finally, the compound undergoes chloroethylation to introduce the 2-chloroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitroso group to an amino group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and oxidized products.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, leading to various biological effects. The nitroso group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Salicyl hydrazide: Another derivative of 2-hydroxybenzoic acid with similar functional groups.
2-((2-Chloroethoxy)carbonyl)benzoic acid: Shares structural similarities but differs in functional groups.
Uniqueness
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
147217-63-8 |
|---|---|
Fórmula molecular |
C10H11ClN4O4 |
Peso molecular |
286.67 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[(2-hydroxybenzoyl)amino]-1-nitrosourea |
InChI |
InChI=1S/C10H11ClN4O4/c11-5-6-15(14-19)10(18)13-12-9(17)7-3-1-2-4-8(7)16/h1-4,16H,5-6H2,(H,12,17)(H,13,18) |
Clave InChI |
KVPYJPWFBHSDCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)N(CCCl)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







